1-Methyl-4,4'-bipiperidin-2-one

mPGES1 inhibition inflammation prostaglandin E2

1-Methyl-4,4'-bipiperidin-2-one (CAS 1060795-80-3) is a differentiated, non-chiral bipiperidine scaffold that provides a validated entry point for GPCR modulator programs. It has demonstrated activity in CCR5 antagonist development (IC50 21 nM in cellular calcium mobilization assays) and mPGES-1 inhibitor cascades (cellular IC50 98 nM). Procuring this specific substitution pattern—N-methyl on the piperidin-2-one ring with a 4,4'-linkage—is critical for maintaining SAR continuity and data reproducibility. It cannot be replaced by generic bipiperidine analogs without invalidating established screening cascades. Ideal for lead optimization targeting inflammatory diseases, HIV entry inhibition, and CNS disorders.

Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
CAS No. 1060795-80-3
Cat. No. B1416711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4,4'-bipiperidin-2-one
CAS1060795-80-3
Molecular FormulaC11H20N2O
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCN1CCC(CC1=O)C2CCNCC2
InChIInChI=1S/C11H20N2O/c1-13-7-4-10(8-11(13)14)9-2-5-12-6-3-9/h9-10,12H,2-8H2,1H3
InChIKeyCQALXFUNOJOPGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4,4'-bipiperidin-2-one (CAS 1060795-80-3): Structural Identity and Procurement Baseline for Medicinal Chemistry Building Blocks


1-Methyl-4,4'-bipiperidin-2-one (CAS 1060795-80-3, MF: C11H20N2O, MW: 196.29 g/mol) is a specialized heterocyclic building block consisting of two piperidine rings connected via a 4,4'-linkage, with an N-methyl substitution on one ring and a ketone functionality at the 2-position of the same ring . The compound is classified within the bipiperidin-2-one structural family and serves as a key intermediate or scaffold in medicinal chemistry programs, particularly for the synthesis of G-protein coupled receptor (GPCR) modulators including muscarinic agonists and dopamine antagonists . Commercially available from multiple vendors with typical purities of 95–98%, this compound represents a non-chiral, bicyclic secondary amine building block whose specific substitution pattern distinguishes it from other bipiperidine derivatives in both synthetic accessibility and pharmacological targeting potential .

1-Methyl-4,4'-bipiperidin-2-one Procurement: Why Generic Bipiperidine Analogs Cannot Substitute in Targeted Research Applications


The bipiperidine chemical space encompasses diverse structural variations including 4,4'-bipiperidine, 1,4'-bipiperidin-2-one, 1,3'-bipiperidin-2-one, and variously substituted analogs, each exhibiting distinct pharmacological profiles and synthetic utility [1]. For 1-methyl-4,4'-bipiperidin-2-one, the combination of (i) the 4,4'-linkage geometry, (ii) the N-methyl substitution on the piperidin-2-one ring, and (iii) the lactam carbonyl creates a unique three-dimensional pharmacophore that cannot be replicated by unsubstituted 4,4'-bipiperidine or alternative regioisomers such as 1,3'-bipiperidin-2-one . In the context of CCR5 antagonist development, SAR studies have demonstrated that modifications to the bipiperidine scaffold dramatically alter receptor binding affinity and selectivity, with specific substitution patterns being essential for maintaining potency [2]. Consequently, substituting 1-methyl-4,4'-bipiperidin-2-one with a generic bipiperidine analog in an established synthetic route or screening cascade would invalidate SAR continuity and compromise data reproducibility.

1-Methyl-4,4'-bipiperidin-2-one (CAS 1060795-80-3) Quantitative Evidence: Target Engagement Data and Procurement-Relevant Differentiation


1-Methyl-4,4'-bipiperidin-2-one mPGES1 Inhibitory Activity: Supporting Evidence for Inflammatory Disease Target Engagement

In a cellular assay measuring inhibition of microsomal prostaglandin E synthase-1 (mPGES1) in rhIL-1β-stimulated human A549 cells, 1-methyl-4,4'-bipiperidin-2-one exhibited an IC50 of 98 nM for suppression of PGE2 production after 18-hour treatment [1]. This potency in a disease-relevant cellular context distinguishes the compound from structurally related bipiperidine derivatives that lack comparable mPGES1 inhibition data. mPGES1 is a glutathione-dependent enzyme upregulated by pro-inflammatory cytokines and represents a validated target for inflammatory disease intervention [2].

mPGES1 inhibition inflammation prostaglandin E2 enzyme assay

1-Methyl-4,4'-bipiperidin-2-one CCR5 Antagonist Activity: GPCR Target Engagement Supporting Chemokine Receptor Program Applications

1-Methyl-4,4'-bipiperidin-2-one demonstrates antagonist activity at the CC chemokine receptor type 5 (CCR5) with an IC50 of 21 nM in a cellular assay using CCR5-expressing HEK293 cells co-expressing Gα16, measuring intracellular calcium mobilization [1]. CCR5 is a clinically validated target for HIV entry inhibition and inflammatory diseases. Preliminary pharmacological screening has independently identified this compound as possessing CCR5 antagonist properties suitable for developing treatments for CCR5-mediated conditions including HIV infection, asthma, rheumatoid arthritis, and COPD [2]. While direct comparator data for closely related bipiperidin-2-one analogs is not available in the same assay system, this nanomolar potency provides quantitative justification for selecting this scaffold in CCR5-focused drug discovery campaigns.

CCR5 antagonist chemokine receptor GPCR HIV entry inhibition

1-Methyl-4,4'-bipiperidin-2-one mPGES1 Enzyme Inhibition: Biochemical Potency Data Supporting Target Validation

In a biochemical assay using human A549 cell microsomal membranes with PGH2 as substrate, 1-methyl-4,4'-bipiperidin-2-one inhibited mPGES1 activity, with IC50 values reported across multiple assay formats including 676 nM in recombinant human mPGES1 expressed in 293E cells and 1.43 μM in LPS-induced human whole blood [1]. The enzyme assay data demonstrate concentration-dependent inhibition of mPGES1 catalytic activity, providing orthogonal biochemical validation to the cellular activity data. This multi-assay characterization establishes the compound's direct enzyme inhibition mechanism rather than indirect cellular effects. mPGES1 catalyzes the conversion of PGH2 to PGE2, a key pro-inflammatory mediator, and represents a downstream target in the arachidonic acid cascade that may offer improved safety profiles compared to COX-2 inhibitors [2].

mPGES1 enzyme inhibition biochemical assay prostaglandin

1-Methyl-4,4'-bipiperidin-2-one (CAS 1060795-80-3): Validated Application Scenarios for Research Procurement


mPGES1 Inhibitor Screening and Lead Optimization

This compound is suitable for inclusion in mPGES1 inhibitor screening cascades and medicinal chemistry lead optimization programs targeting inflammatory diseases. The demonstrated cellular IC50 of 98 nM in A549 cells and biochemical IC50 of 676 nM in recombinant enzyme assays provide quantitative benchmarks for SAR expansion. Procurement of this scaffold enables systematic modification at the unsubstituted piperidine nitrogen and exploration of substitutions on the piperidin-2-one ring to improve potency, selectivity, and drug-like properties [1].

CCR5 Antagonist Development for HIV and Inflammatory Indications

With an IC50 of 21 nM against CCR5 in cellular calcium mobilization assays, 1-methyl-4,4'-bipiperidin-2-one serves as a validated starting scaffold for CCR5 antagonist programs targeting HIV entry inhibition and inflammatory conditions including asthma, rheumatoid arthritis, and COPD. The bipiperidinyl core is a recognized privileged structure for CCR5 ligand development, and this specific substitution pattern provides a defined starting point for SAR exploration [1].

GPCR Modulator Scaffold Diversification in Central Nervous System Programs

The 4,4'-bipiperidine scaffold with lactam functionality has established utility in synthesizing GPCR modulators, particularly muscarinic agonists and dopamine antagonists relevant to CNS disorders. This compound's specific N-methyl substitution on the piperidin-2-one ring distinguishes it from unsubstituted analogs and provides a defined starting material for constructing focused compound libraries targeting GPCR subtypes implicated in neurological and psychiatric conditions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-4,4'-bipiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.